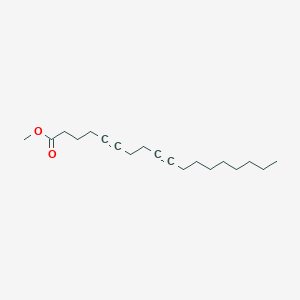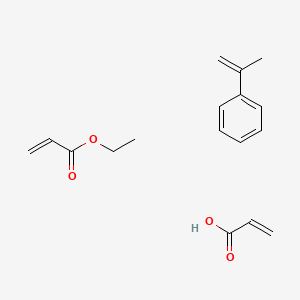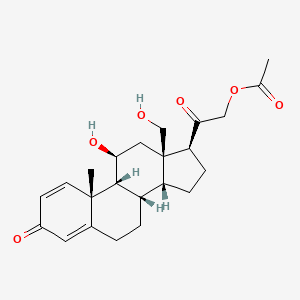
1-Dehydroaldosterone 21-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dehydroaldosterone 21-acetate is a synthetic steroid compound derived from aldosterone It is characterized by its unique structure, which includes an acetate group at the 21st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Dehydroaldosterone 21-acetate can be synthesized through various chemical reactions. One common method involves the basic solvolysis of corresponding 18-esters of aldosterone 21-acetate. This process includes the detachment of the 21-acetate ester and the migration of the ester in the 18-position towards the 21-position .
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and application.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Dehydroaldosterone 21-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-Dehydroaldosterone 21-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroid compounds.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research explores its potential therapeutic applications, particularly in the treatment of conditions related to aldosterone imbalance.
Industry: It is used in the production of pharmaceuticals and other steroid-based products
Wirkmechanismus
The mechanism of action of 1-Dehydroaldosterone 21-acetate involves its interaction with specific molecular targets and pathways. It primarily acts on mineralocorticoid receptors, influencing the regulation of electrolyte and water balance in the body. This interaction leads to increased renal retention of sodium and excretion of potassium, which is crucial for maintaining homeostasis .
Vergleich Mit ähnlichen Verbindungen
Aldosterone: A naturally occurring hormone with similar regulatory functions.
Dehydroepiandrosterone: Another steroid hormone with distinct biological roles.
Corticosterone: A glucocorticoid involved in stress response and immune regulation.
Uniqueness: 1-Dehydroaldosterone 21-acetate is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its acetate group at the 21st position differentiates it from other similar compounds, making it valuable for specific research and therapeutic applications .
Eigenschaften
Molekularformel |
C23H30O6 |
|---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
[2-[(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-13-(hydroxymethyl)-10-methyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H30O6/c1-13(25)29-11-20(28)18-6-5-17-16-4-3-14-9-15(26)7-8-22(14,2)21(16)19(27)10-23(17,18)12-24/h7-9,16-19,21,24,27H,3-6,10-12H2,1-2H3/t16-,17+,18+,19-,21-,22-,23+/m0/s1 |
InChI-Schlüssel |
ZILQESIRZUNREF-IPRGIAJGSA-N |
Isomerische SMILES |
CC(=O)OCC(=O)[C@H]1CC[C@H]2[C@@]1(C[C@@H]([C@@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)CO |
Kanonische SMILES |
CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


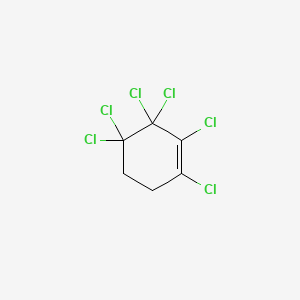
![2-(2-{2-[(Oxan-2-yl)oxy]ethyl}cyclopropyl)ethan-1-ol](/img/structure/B14613272.png)
![Acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B14613283.png)
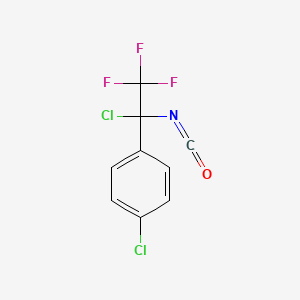
![2,2'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14613286.png)
![N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine](/img/structure/B14613294.png)
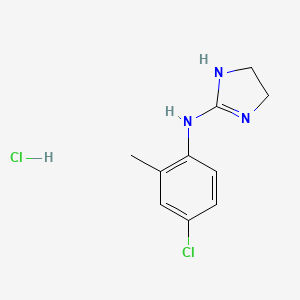
![Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate](/img/structure/B14613309.png)
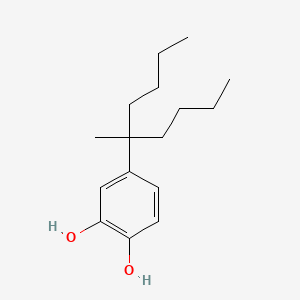

![Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl-](/img/structure/B14613323.png)

